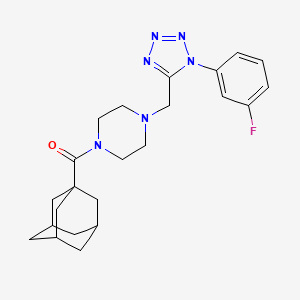

(3r,5r,7r)-adamantan-1-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Beschreibung

The compound “(3r,5r,7r)-adamantan-1-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a rigid adamantane core conjugated to a piperazine ring via a methanone linkage. The piperazine moiety is further substituted with a tetrazole ring bearing a 3-fluorophenyl group. This design integrates multiple pharmacophoric elements:

- Adamantane: Known for its lipophilic and steric bulk, enhancing bioavailability and metabolic stability .

- Piperazine: A flexible heterocycle that improves solubility and enables interactions with biological targets .

- Tetrazole: A bioisostere for carboxylic acids, contributing to hydrogen bonding and electronic effects .

- 3-Fluorophenyl: Fluorine enhances electronegativity and modulates pharmacokinetic properties .

Eigenschaften

IUPAC Name |

1-adamantyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN6O/c24-19-2-1-3-20(11-19)30-21(25-26-27-30)15-28-4-6-29(7-5-28)22(31)23-12-16-8-17(13-23)10-18(9-16)14-23/h1-3,11,16-18H,4-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQQRFZSTRDOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone represents a novel class of adamantane derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Molecular Structure

The compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 373.44 g/mol

Structural Components

The structure includes:

- An adamantane core which is known for its stability and ability to enhance bioavailability.

- A piperazine ring which often contributes to pharmacological properties.

- A tetrazole moiety that may influence receptor interactions and biological activity.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The presence of the piperazine and tetrazole groups suggests potential activity as a central nervous system agent or anti-inflammatory drug.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those with adamantane structures, exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against both bacterial and fungal pathogens. In vitro studies demonstrated that these derivatives can inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .

Antiviral Activity

Adamantane derivatives are historically known for their antiviral properties, particularly against influenza viruses. The compound's structural similarity to amantadine suggests it may also possess antiviral effects, potentially inhibiting viral replication mechanisms . Recent studies have indicated that modifications at the piperazine position can enhance antiviral activity against HIV by acting on reverse transcriptase .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects, including modulation of serotonin and dopamine receptors. Preliminary studies suggest that compounds with similar structures may exhibit antidepressant or anxiolytic effects through selective serotonin reuptake inhibition .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of piperazine derivatives similar to the target compound. The results indicated that modifications on the piperazine ring significantly enhanced antibacterial activity against standard strains .

Study 2: Antiviral Properties

In a separate investigation, a derivative featuring a similar adamantane structure was tested for its antiviral properties against HIV. The results showed that certain modifications resulted in improved potency and selectivity compared to standard antiviral agents .

Data Summary Table

| Activity Type | Compound | Target Pathogen/Mechanism | Efficacy |

|---|---|---|---|

| Antimicrobial | Piperazine-adamantane derivative | Xanthomonas axonopodis | Significant inhibition |

| Antiviral | Adamantane derivative | HIV reverse transcriptase | Enhanced potency |

| Neuropharmacological | Piperazine derivative | Serotonin receptors | Potential anxiolytic effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Target Compound :

Spectroscopic and Computational Analysis

Comparison with Target Compound : The tetrazole ring in the target compound may exhibit distinct IR signatures (e.g., tetrazole C–N stretching at ~1450 cm⁻¹) and UV absorption due to the 3-fluorophenyl group’s electron-withdrawing effects.

Q & A

Basic Research Questions

Q. How can the molecular structure of this adamantane-tetrazole-piperazine hybrid be experimentally confirmed?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite for refinement ) to resolve stereochemistry and bond geometries. For example, analogous adamantane-triazole derivatives were structurally validated via X-ray studies, revealing chair conformations in piperazine rings and L-shaped molecular geometries . Complement with NMR spectroscopy (e.g., H/C) to confirm substituent positions and FTIR/Raman spectroscopy to identify functional groups (e.g., tetrazole C–N stretches at ~1500 cm) .

Q. What synthetic strategies are effective for introducing the 3-fluorophenyltetrazole moiety?

- Methodology : Employ a multi-step approach:

Synthesize the tetrazole ring via [2+3] cycloaddition between 3-fluorophenyl azide and nitriles.

Functionalize piperazine via reductive amination or alkylation using formaldehyde to attach the tetrazole-methyl group, as demonstrated in analogous adamantane-piperazine hybrids .

Optimize reaction conditions (e.g., ethanol reflux, 12-hour stirring) to ensure high yields .

Q. How can computational methods aid in predicting the compound’s spectroscopic properties?

- Methodology : Use density functional theory (DFT) at the B3LYP/cc-pVDZ level to calculate IR/Raman vibrational modes and UV/Vis spectra. For example, TDDFT simulations successfully matched experimental UV/Vis absorption bands in adamantane derivatives, attributing peaks to intramolecular charge transfer (ICT) . Address discrepancies (e.g., solvent effects) by incorporating polarizable continuum models (PCM) .

Advanced Research Questions

Q. How do conformational changes in the adamantane and piperazine units affect biological activity?

- Methodology : Perform molecular dynamics (MD) simulations to analyze flexibility of the adamantane cage and piperazine ring. Crystal structures of similar compounds show that chair conformations in piperazine and rigid adamantane frameworks stabilize interactions with hydrophobic binding pockets . Compare with docking studies to correlate conformational stability with inhibitory potency (e.g., proteasome ATPase inhibition predicted for adamantane-triazole derivatives ).

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodology :

- IR/Raman : Re-optimize DFT parameters (e.g., hybrid functionals like CAM-B3LYP for charge transfer) or include anharmonic corrections for vibrational modes .

- UV/Vis : Use multireference perturbation theory (e.g., XMCQDPT2) to account for excited-state transitions poorly modeled by TDDFT .

- Validate with solvent-phase experiments to address discrepancies caused by dielectric effects .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

Synthesize analogs with variations in the fluorophenyl group (e.g., Cl, OCH) and tetrazole ring (e.g., 1H vs. 2H tautomers).

Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with Hirshfeld surface analysis (e.g., C–H⋯π interactions in crystal packing ).

Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., proteasome ATPase ).

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.